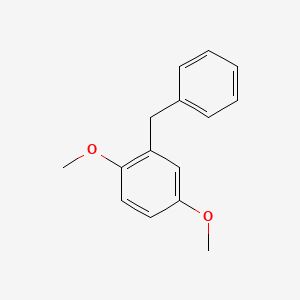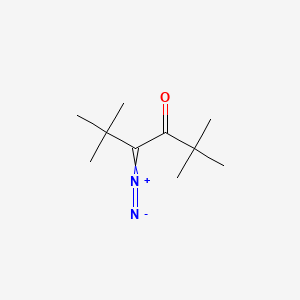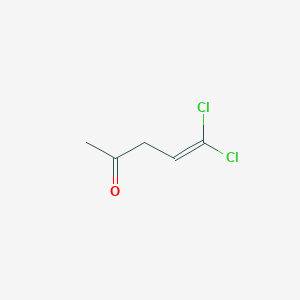![molecular formula C6H5N3O B14659651 6H-Pyrimido[5,4-B][1,4]oxazine CAS No. 39586-43-1](/img/structure/B14659651.png)
6H-Pyrimido[5,4-B][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrimido[5,4-B][1,4]oxazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a pyrimidine ring and an oxazine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido[5,4-B][1,4]oxazine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, one method involves heating the reaction mixture to 250°C in a mixture of diphenyl oxide and biphenyl . Another approach includes treating 5-bromo-2,4-dichloro-6-methylpyrimidine with various amino acids such as alanine, phenylalanine, valine, leucine, and isoleucine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Pyrimido[5,4-B][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrimidine or oxazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrimido[5,4-B][1,4]oxazine derivatives.
Applications De Recherche Scientifique
6H-Pyrimido[5,4-B][1,4]oxazine has a wide range of scientific research applications:
Medicine: The compound has shown promise as a GPR119 agonist, making it a potential candidate for the treatment of type 2 diabetes mellitus.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6H-Pyrimido[5,4-B][1,4]oxazine varies depending on its specific application. As a GPR119 agonist, the compound binds to the GPR119 receptor, activating signaling pathways that enhance insulin secretion and improve glycemic control . In the context of cancer therapy, derivatives of the compound inhibit tropomyosin receptor kinases, thereby blocking signaling pathways that promote tumor growth and survival .
Comparaison Avec Des Composés Similaires
6H-Pyrimido[5,4-B][1,4]oxazine can be compared to other heterocyclic compounds with similar structures, such as:
Pyrimido[4,5-B][1,4]oxazine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms within the rings.
Dihydropyrimido[5,4-B][1,4]oxazine: This derivative features additional hydrogen atoms, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which contribute to its distinct reactivity and biological activity.
Propriétés
Numéro CAS |
39586-43-1 |
|---|---|
Formule moléculaire |
C6H5N3O |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
6H-pyrimido[5,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-5-3-7-4-9-6(5)8-1/h1,3-4H,2H2 |
Clé InChI |
MVENYXPBNYAZJK-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=NC=NC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)


![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)






